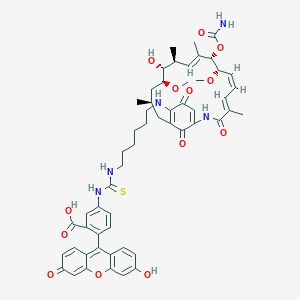

Geldanamycin-FITC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C55H63N5O13S |

|---|---|

Molekulargewicht |

1034.2 g/mol |

IUPAC-Name |

5-[6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1 |

InChI-Schlüssel |

NLCWMGUTUFWVHY-CPMGOHQRSA-N |

Isomerische SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)/C)OC)OC(=O)N)\C)C)O)OC |

Kanonische SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Geldanamycin-FITC: A Technical Guide to its Mechanism of Action as an Hsp90 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Geldanamycin and its derivatives have been pivotal in the study of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous signaling proteins implicated in oncogenesis. The conjugation of Geldanamycin with Fluorescein isothiocyanate (FITC) provides a powerful tool for investigating Hsp90's role, enabling high-throughput screening and direct visualization. This document provides an in-depth examination of the mechanism of action of Geldanamycin-FITC, detailing its molecular interactions, downstream cellular consequences, relevant quantitative data, and key experimental protocols.

Core Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of Geldanamycin is the specific and potent inhibition of the Hsp90 molecular chaperone.[1] Hsp90 is an essential ATP-dependent chaperone that facilitates the proper folding, conformational maturation, and stability of a wide array of "client" proteins.[1][2] Many of these client proteins are crucial nodes in signal transduction pathways that regulate cell growth, differentiation, and survival.[1]

Geldanamycin exerts its inhibitory effect by binding to a highly conserved pocket in the N-terminal domain of Hsp90.[3][4] This pocket is the binding site for ATP, and Geldanamycin acts as a competitive inhibitor, blocking the essential ATPase activity of Hsp90.[3][5][6] The hydrolysis of ATP is critical for the Hsp90 chaperone cycle, which allows it to process and stabilize its client proteins. By preventing ATP binding and hydrolysis, Geldanamycin locks Hsp90 in a non-functional state, perturbing the formation of the mature chaperone complex.[2][3]

The disruption of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its dependent client proteins.[1][7] These non-native or misfolded proteins are subsequently recognized by the cell's quality control machinery and targeted for degradation. This process is primarily mediated by the ubiquitin-proteasome pathway.[2][3] The E3 ubiquitin ligase, CHIP (Carboxy-terminus of Hsp70 Interacting Protein), plays a crucial role by binding to the Hsp70/Hsp90 complex and ubiquitinating the client protein, flagging it for destruction by the proteasome.[2][8]

The FITC conjugate serves as a fluorescent probe, allowing for direct measurement of this interaction in assays like fluorescence polarization.[9] Notably, some evidence suggests that the this compound conjugate (GA-FITC) is cell-membrane impermeable, making it a specific tool for studying cell surface Hsp90 functions without affecting the cytosolic pool.[10]

Downstream Signaling Consequences

By promoting the degradation of numerous oncogenic client proteins, Geldanamycin simultaneously disrupts multiple signaling pathways that are fundamental to cancer cell proliferation and survival.

Key client proteins and their associated pathways affected include:

-

Receptor Tyrosine Kinases (e.g., HER2/ErbB2): Degradation of HER2 is a hallmark of Hsp90 inhibition, impacting downstream PI3K/Akt and MAPK pathways in breast cancer.[8][11]

-

RAF-1 Kinase: As a key component of the MAPK/ERK pathway, RAF-1 degradation leads to decreased proliferation and survival signaling.[6][12]

-

AKT Kinase: AKT is a central node in the PI3K/Akt pathway, a critical regulator of cell survival, metabolism, and proliferation. Its degradation promotes apoptosis.[12][13]

-

Hypoxia-Inducible Factor 1α (HIF-1α): Hsp90 is required for HIF-1α stability. Its degradation impairs the ability of tumor cells to adapt to hypoxic environments, inhibiting angiogenesis.[7][11]

-

Mutant p53: Geldanamycin can destabilize certain mutant forms of the p53 tumor suppressor, reducing their oncogenic gain-of-function activities.[7][14]

The collective degradation of these and other client proteins results in potent anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The potency of Geldanamycin and its fluorescent conjugate can be quantified through various assays. The following table summarizes key reported values.

| Parameter | Compound | Target/System | Value | Reference |

| IC₅₀ | This compound | Hsp90 | 60 nM | [15] |

| IC₅₀ | This compound | Hsp90 | 84 nM | [15] |

| IC₅₀ | Geldanamycin | c-Jun Expression | 75 nM | [7] |

| K_d | CHIP - Hsp70 Complex | In vitro | ~1 µM | [8] |

| K_d | CHIP - Hsp90 Complex | In vitro | ~4.5 µM | [8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (Dissociation constant) values can vary based on the specific Hsp90 isoform, assay conditions, and cell line used.

Key Experimental Protocols

Fluorescence Polarization Assay (FPA) for Hsp90 Inhibitor Screening

This assay measures the binding of this compound to Hsp90. The small, rapidly rotating GA-FITC molecule has low fluorescence polarization. When bound to the large Hsp90 protein, its rotation slows, and polarization increases. Competing inhibitors will displace GA-FITC, causing a drop in polarization.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.[9]

-

Prepare a stock solution of this compound (e.g., 2.5 µM in DMSO).[15]

-

Prepare a stock of purified recombinant Hsp90 protein (e.g., Hsp90α).

-

Prepare test compounds at various concentrations in DMSO.

-

-

Assay Setup (384-well microplate):

-

Incubation: Incubate the plate at 4°C overnight or at room temperature for 2-4 hours, protected from light.[9]

-

Measurement: Measure fluorescence polarization using a suitable plate reader with a 480-nm excitation filter and a 535-nm emission filter.[9]

-

Data Analysis: Calculate the percentage of inhibition relative to high (GA-FITC + Hsp90) and low (GA-FITC only) polarization controls. Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

References

- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]

- 8. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Geldanamycin-FITC Binding Affinity for HSP90 Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Geldanamycin-FITC for various isoforms of Heat Shock Protein 90 (HSP90). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to Geldanamycin and HSP90

Geldanamycin is a naturally occurring benzoquinone ansamycin that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. These clients are often key components of signaling pathways that are crucial for cell growth, differentiation, and survival. In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.

The HSP90 family in mammals comprises four main isoforms:

-

HSP90α (inducible) and HSP90β (constitutive): Predominantly located in the cytoplasm.

-

GRP94 (Glucose-Regulated Protein 94): Localized in the endoplasmic reticulum.

-

TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1): Found in the mitochondria.

Geldanamycin exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90, thereby blocking its ATPase activity, which is essential for its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.

Geldanamycin conjugated with fluorescein isothiocyanate (this compound) is a valuable tool for studying HSP90-ligand interactions. This fluorescent probe is widely used in various assays, particularly in fluorescence polarization (FP) competition assays, to screen for and characterize novel HSP90 inhibitors.

Quantitative Binding Affinity of this compound for HSP90 Isoforms

| Isoform | Ligand | Method | Affinity Metric | Value (nM) |

| HSP90 (unspecified) | This compound | Not Specified | IC50 | 60[1] |

| HSP90 (unspecified) | This compound | Not Specified | IC50 | 84[1] |

Note: The specific HSP90 isoform for the IC50 values above was not detailed in the available source material. However, the widespread use of this compound in competition assays for all four isoforms (HSP90α, HSP90β, GRP94, and TRAP1) strongly suggests that it binds to each of them with sufficient affinity to be displaced by competing ligands.

Key Signaling Pathways Involving HSP90

HSP90 plays a pivotal role in numerous signaling pathways that are fundamental to cellular function and are often dysregulated in cancer. Inhibition of HSP90 can therefore simultaneously impact multiple oncogenic pathways.

Below are diagrams of key signaling pathways where HSP90 client proteins are critically involved.

Caption: Key signaling pathways regulated by HSP90.

Experimental Protocols

The determination of binding affinity for HSP90 inhibitors is commonly performed using fluorescence polarization (FP) competition assays with this compound as the fluorescent probe. Other techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also be employed to characterize these interactions.

Fluorescence Polarization (FP) Competition Assay

This is a high-throughput and homogeneous assay method for measuring the binding of a small fluorescent ligand to a larger protein.

Principle: When a small fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger protein like HSP90, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light. In a competition assay, a test compound that binds to the same site as this compound will displace it, leading to a decrease in fluorescence polarization.

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40, and 2 mM DTT.

-

This compound: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer. The final concentration should ideally be at or below its Kd for the HSP90 isoform being tested.

-

HSP90 Isoforms: Recombinant human HSP90α, HSP90β, GRP94, or TRAP1. The concentration should be optimized to give a sufficient polarization window.

-

Test Compounds: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

-

-

Procedure:

-

To the wells of a black, low-binding microplate, add the test compounds at various concentrations. Include controls for no inhibition (DMSO vehicle) and background (assay buffer only).

-

Add the HSP90 isoform to all wells except the background control.

-

Add this compound to all wells.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at ~485 nm and emission at ~528 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the millipolarization value of the sample well, mP_free is the millipolarization of this compound alone, and mP_bound is the millipolarization of the this compound/HSP90 complex.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for the specific HSP90 isoform is known.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., an HSP90 isoform) is immobilized on the chip, and the other (e.g., Geldanamycin) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the resonance angle of the reflected light. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. A solution of one molecule (e.g., Geldanamycin) is titrated into a solution of the other (e.g., an HSP90 isoform) in a sample cell. The heat released or absorbed during the binding event is measured. By analyzing the heat changes as a function of the molar ratio of the two molecules, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Experimental Workflow:

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

This compound is an indispensable tool for the investigation of HSP90 inhibitors. Its binding to the four major HSP90 isoforms—HSP90α, HSP90β, GRP94, and TRAP1—enables its use as a universal probe in fluorescence polarization-based competition assays. While specific binding affinity data for this compound across all isoforms is not exhaustively documented, its utility in these assays underscores its broad reactivity. The detailed experimental protocols and an understanding of the critical signaling pathways involving HSP90 provided in this guide will aid researchers in the design and execution of robust experiments for the discovery and characterization of novel HSP90-targeted therapeutics. Further research to precisely quantify the binding kinetics of this compound with each HSP90 isoform would be beneficial for the continued refinement of inhibitor screening and characterization.

References

An In-depth Technical Guide to the Spectral Properties of Geldanamycin-FITC Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the Geldanamycin-FITC conjugate, a vital fluorescent probe for studying the function and inhibition of Heat Shock Protein 90 (Hsp90). Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] The conjugation of Geldanamycin with Fluorescein Isothiocyanate (FITC), a widely used fluorophore, allows for the visualization and quantification of Geldanamycin's interaction with Hsp90 and its effects on cellular pathways.

This document details the known spectral characteristics of the this compound conjugate, provides in-depth experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.

Spectral Properties of this compound

Table 1: Spectral Properties of this compound Conjugate

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | [2] |

| (Range: 451-495 nm) | [2] | |

| Emission Wavelength (λem) | ~515 nm | [2] |

| (Range: 496-570 nm) | [2] | |

| Quantum Yield (Φ) | Not specified in literature. A detailed protocol for its determination is provided in Section 2.3. | |

| Molar Extinction Coefficient (ε) | Not specified in literature. A detailed protocol for its determination is provided in Section 2.2. |

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of this compound is essential for its effective use in research. The following sections provide detailed methodologies for determining its core spectral characteristics.

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the this compound conjugate.

Materials:

-

This compound conjugate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store in the dark at -20°C.[2]

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 515 nm).

-

Scan a range of excitation wavelengths (e.g., 400-500 nm).

-

The wavelength that gives the highest fluorescence intensity is the maximum excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (λex).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λem).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

This compound conjugate

-

High-purity solvent (e.g., DMSO or PBS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes of known path length (e.g., 1 cm)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Absorbance Measurement:

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which should be near the excitation maximum.

-

Use the same solvent as a blank.

-

-

Beer-Lambert Plot:

-

Plot the absorbance at λmax versus the molar concentration of the this compound dilutions.

-

The plot should be linear.

-

-

Calculation: According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the molar concentration, the slope of the linear fit of the plot is equal to the molar extinction coefficient (ε).

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common and reliable approach.[3]

Materials:

-

This compound conjugate

-

Quantum yield standard with similar excitation and emission properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Solvent (the same for both the sample and the standard)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound conjugate and the quantum yield standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Ensure identical instrument settings (e.g., slit widths, excitation wavelength) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound conjugate and the standard.

-

-

Quantum Yield Calculation: The quantum yield of the this compound conjugate (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different, though using the same solvent is recommended).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the use of this compound.

Caption: Workflow for determining the spectral properties of this compound.

References

Stability and Storage of Geldanamycin-FITC: A Technical Guide

Introduction: Geldanamycin-FITC is a fluorescently labeled derivative of the natural product Geldanamycin, an ansamycin antibiotic that binds to and inhibits Heat Shock Protein 90 (HSP90).[1][2] This probe is a valuable tool for researchers studying HSP90 function, particularly in fluorescence polarization assays for screening potential HSP90 inhibitors and for detecting cell surface HSP90.[3][4] Given its fluorescent nature and biological activity, proper handling and storage are critical to ensure its stability and performance in experimental settings. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling protocols for this compound.

Storage Conditions

The stability of this compound is highly dependent on storage temperature and protection from light. For optimal performance and longevity, it is essential to adhere to the following storage guidelines.

| Storage Type | Temperature | Duration | Key Considerations |

| Long-term Storage | -80°C | Up to 6 months | Protect from light.[3][4] Avoid repeated freeze-thaw cycles.[1][5] |

| Short-term Storage | -20°C | Up to 1 month | Protect from light.[3][4] Store under desiccating conditions.[6] |

| Working Solutions | 4°C (assay dependent) | Should be prepared and used immediately | Keep away from light.[3] |

Handling and Preparation of Solutions

Proper handling techniques are crucial to maintain the integrity of this compound.

-

Reconstitution: this compound is typically supplied as a solid or a solution in DMSO.[5][7] It is soluble in DMSO at concentrations greater than 10 mg/mL.[1] To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1][3][5]

-

Protection from Light: Both stock and working solutions of this compound should be protected from light to prevent photobleaching of the FITC fluorophore.[3][5][8]

-

Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.[3]

Stability Profile

While detailed quantitative stability data under various conditions are not extensively published, the available information indicates the following:

-

Temperature Sensitivity: The compound is sensitive to temperature, with long-term stability significantly enhanced at -80°C compared to -20°C.[3][4]

-

Light Sensitivity: As a fluorescently labeled compound, this compound is susceptible to photodegradation. Exposure to light should be minimized during storage and handling.[3][5]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and should be avoided.[1][3][5]

-

Oxidation: It is recommended to keep DMSO stock solutions out of contact with air, suggesting potential sensitivity to oxidation.[5]

Mechanism of Action: HSP90 Inhibition and Client Protein Degradation

Geldanamycin binds specifically to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone responsible for the folding, stabilization, and activation of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Inhibition of HSP90 by Geldanamycin leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[9] This mechanism is central to its anti-cancer properties.[2]

Experimental Protocol Example: Fluorescence Polarization Assay for HSP90 Inhibitors

This compound is frequently used in fluorescence polarization (FP) assays to screen for and characterize HSP90 inhibitors.[3][4] The principle of this assay is based on the change in the polarization of fluorescent light emitted by this compound upon binding to the much larger HSP90 protein. An inhibitor will displace this compound from HSP90, leading to a decrease in fluorescence polarization.

Materials:

-

This compound

-

HSP90 protein (e.g., HsHsp90 or PfHsp90)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, 0.01% NP-40)[3]

-

Test compounds (potential HSP90 inhibitors)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure: [3]

-

Prepare Reagents:

-

Dilute this compound to a working concentration of 1 nM in the assay buffer. This solution should be prepared fresh and protected from light.

-

Prepare solutions of HSP90 protein at the desired final concentrations (e.g., 32 nM for HsHsp90, 60 nM for PfHsp90).

-

Prepare serial dilutions of test compounds.

-

-

Assay Setup:

-

Add the assay components to the wells of a 384-well microplate. The final assay volume is typically 50 µL.

-

Include control wells:

-

Negative Control (0% inhibition): Contains HSP90 and this compound (bound probe).

-

Positive Control (100% inhibition): Contains only this compound (free probe).

-

-

For test wells, add HSP90, this compound, and the test compound.

-

-

Incubation:

-

Incubate the plate, for example, overnight at 4°C.

-

After incubation, centrifuge the plate.

-

-

Measurement:

-

Measure the fluorescence polarization signal in each well using a plate reader with appropriate excitation and emission filters (e.g., 480 nm excitation and 535 nm emission).

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

References

- 1. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]

- 2. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. westbioscience.com [westbioscience.com]

- 6. This compound, fluorescent labelled HSP90 inhibitor (CAS 30562-34-6) | Abcam [abcam.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. apexbt.com [apexbt.com]

- 9. Degradation of heterotrimeric Galpha(o) subunits via the proteosome pathway is induced by the hsp90-specific compound geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Geldanamycin-FITC: A Technical Guide to its Cell Permeability and Application as a Cell-Surface HSP90 Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90), has been a valuable tool in cancer research. Its conjugation with fluorescein isothiocyanate (FITC) to create Geldanamycin-FITC (GA-FITC) has generated a probe with distinct properties, most notably its lack of cell permeability. This technical guide provides an in-depth analysis of the cell permeability of this compound, its mechanism of action at the cell surface, and detailed protocols for its application in research. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to provide a comprehensive resource for researchers in oncology and cell biology.

Introduction to Geldanamycin and HSP90

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1] Geldanamycin, a natural benzoquinone ansamycin antibiotic, binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of its client proteins.[2] This has made Geldanamycin and its derivatives attractive candidates for cancer therapy.[3]

The Impact of FITC Conjugation on Geldanamycin's Cell Permeability

The conjugation of fluorescein isothiocyanate (FITC) to Geldanamycin significantly alters its physicochemical properties, rendering it cell-impermeable.[4][5] This characteristic is pivotal, as it transforms the molecule from a broad inhibitor of both intracellular and extracellular HSP90 into a specific probe for cell-surface HSP90.

Quantitative Comparison of Permeability

The difference in cell permeability between Geldanamycin and this compound is stark. While Geldanamycin readily crosses the cell membrane to interact with the abundant cytosolic HSP90, the bulky and polar FITC moiety prevents this compound from doing so. This selective permeability is the basis for its use in distinguishing the roles of extracellular versus intracellular HSP90.

| Compound | Target | Cell Permeability | Primary Application |

| Geldanamycin | Intracellular & Extracellular HSP90 | Permeable | Broad inhibition of HSP90 function |

| This compound | Cell-Surface HSP90 | Impermeable[4][5] | Detection and inhibition of extracellular HSP90[6][7] |

Mechanism of Action at the Cell Surface

Extracellular HSP90 (eHSP90) has been identified on the surface of various cancer cells and is implicated in tumor cell invasion and metastasis. This compound, by specifically binding to eHSP90, allows for the investigation of the unique functions of this extracellular chaperone pool without confounding effects from the inhibition of its intracellular counterpart.

Signaling Pathways of Cell-Surface HSP90

The interaction of this compound with eHSP90 can disrupt its pro-invasive and pro-metastatic functions. The precise signaling pathways initiated by eHSP90 are an active area of research, but are known to involve the activation of matrix metalloproteinases (MMPs) and interaction with various cell surface receptors to promote cell motility.

Experimental Protocols

This compound is a versatile tool for studying cell-surface HSP90. Below are detailed protocols for its use in fluorescence microscopy and flow cytometry.

Protocol for Visualizing Cell-Surface HSP90 by Fluorescence Microscopy

This protocol outlines the steps for staining and visualizing cell-surface HSP90 on adherent cells using this compound.

Materials:

-

Adherent cells cultured on glass coverslips or chamber slides

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (4% in PBS, freshly prepared)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters for FITC (Excitation/Emission: ~495/519 nm) and DAPI (if used)

Procedure:

-

Cell Culture: Seed cells on coverslips or chamber slides and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove culture medium.

-

Staining: Dilute the this compound stock solution to a final working concentration (typically 1-5 µM) in ice-cold PBS or serum-free medium. Incubate the cells with the this compound solution for 1 hour at 4°C in the dark.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound probe.

-

Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using mounting medium, with DAPI if desired.

-

Imaging: Visualize the cells using a fluorescence microscope. Green fluorescence will indicate the location of cell-surface HSP90.

Protocol for Quantifying Cell-Surface HSP90 by Flow Cytometry

This protocol provides a method for the quantitative analysis of cell-surface HSP90 expression on a cell population using this compound.

Materials:

-

Suspension cells or adherent cells detached with a non-enzymatic method

-

This compound (stock solution in DMSO)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Propidium Iodide (PI) or other viability dye (optional, to exclude dead cells)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.

-

Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add this compound to a final working concentration (typically 1-5 µM).

-

Incubation: Incubate the cells for 1 hour on ice in the dark.

-

Washing: Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.

-

Viability Staining (Optional): If desired, add a viability dye such as PI just before analysis according to the manufacturer's instructions.

-

Analysis: Analyze the cells on a flow cytometer, detecting the FITC signal in the appropriate channel (e.g., FL1). Gate on the live cell population if a viability dye was used.

Conclusion

This compound serves as an invaluable and specific tool for the study of cell-surface HSP90. Its cell-impermeable nature allows for the targeted investigation of the extracellular pool of this chaperone, which is increasingly recognized for its role in cancer progression. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the distinct biological functions of extracellular HSP90 and the development of novel therapeutic strategies targeting this protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]

- 3. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]

Probing the HSP90 Chaperone Cycle: A Technical Guide to Geldanamycin-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Geldanamycin-FITC as a fluorescent probe to study the Heat Shock Protein 90 (HSP90) chaperone cycle. Geldanamycin, a potent inhibitor of HSP90, covalently linked to fluorescein isothiocyanate (FITC), serves as an invaluable tool for investigating HSP90's structure, function, and interaction with inhibitors.

Introduction to the HSP90 Chaperone Cycle and Geldanamycin

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are critical signaling molecules involved in cell growth, differentiation, and survival, making HSP90 a prime target in cancer therapy and other diseases.

The function of HSP90 is intrinsically linked to its ATPase activity, which drives a dynamic cycle of conformational changes. This cycle involves the binding and hydrolysis of ATP, leading to the productive folding and release of client proteins. The cycle is tightly regulated by a cohort of co-chaperones.

Geldanamycin is a natural ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[1] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. The conjugation of FITC to Geldanamycin creates a fluorescent probe that allows for the direct visualization and quantification of the HSP90-inhibitor interaction. Notably, this compound is largely cell-membrane impermeable, making it particularly useful for studying cell surface HSP90.

Physicochemical and Fluorescent Properties of this compound

A clear understanding of the probe's properties is crucial for experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₆₃N₅O₁₃S | |

| Molecular Weight | 1034.2 g/mol | [2] |

| Excitation Wavelength (Ex) | ~488 nm | [3] |

| Emission Wavelength (Em) | ~515 nm | [3] |

| Purity | >98% | [2] |

| Appearance | Purple Solid | [4] |

| Solubility | >10 mg/mL in DMSO | [4] |

| Storage Conditions | Store at -20°C, protect from light. Avoid repeated freeze-thaw cycles. | [3] |

Quantitative Binding Data of Geldanamycin and its FITC Conjugate

The binding affinity of Geldanamycin and its derivatives to HSP90 is a critical parameter. It's important to note that Geldanamycin exhibits "slow-tight binding," meaning the apparent dissociation constant (Kd) is dependent on the incubation time.[5][6]

| Ligand | Target | Assay Type | Value | Reference |

| This compound | HSP90α | IC₅₀ | 60 nM | [2] |

| This compound | HSP90β | IC₅₀ | 84 nM | [2] |

| Geldanamycin | Yeast HSP90 | Kd | 1.22 µM | [7] |

| Geldanamycin | HSP90 N-terminal domain | Kd | 0.78 µM | [7] |

| Geldanamycin | HSP90 in MCF-7 lysate | Kd (0.5h incubation) | 1 µM | [5] |

| Geldanamycin | HSP90 in MCF-7 lysate | Kd (24h incubation) | 0.03 µM (30 nM) | [5] |

| Geldanamycin | c-Jun | IC₅₀ | 75 nM |

The HSP90 Chaperone Cycle: A Detailed Look

The HSP90 chaperone cycle is a highly dynamic process involving multiple co-chaperones that regulate the binding and hydrolysis of ATP, and the subsequent processing of client proteins.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This assay is a powerful high-throughput method to screen for and characterize HSP90 inhibitors. It measures the change in polarization of emitted light from this compound upon binding to HSP90. Small, unbound fluorescent molecules rotate rapidly, depolarizing the emitted light. When bound to the much larger HSP90 protein, rotation is slowed, and the emitted light remains polarized. A test compound that competes with this compound for the HSP90 binding site will displace the probe, leading to a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.[8]

-

HSP90 Stock: Prepare a working stock of recombinant human HSP90α or HSP90β.

-

This compound Stock: Prepare a concentrated stock solution in DMSO and then dilute to the final working concentration in Assay Buffer immediately before use. Protect from light.

-

Test Compounds: Prepare serial dilutions of inhibitor compounds in DMSO, then dilute in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 1 µL of the diluted test compound. For control wells, add 1 µL of DMSO.

-

Add 24 µL of HSP90 solution to each well to achieve a final concentration of 30-60 nM (e.g., 32 nM for HsHSP90).[8] For wells measuring unbound probe, add 24 µL of Assay Buffer.

-

Incubate the plate for a desired period (e.g., 2 hours) at room temperature to allow for inhibitor binding.

-

Add 25 µL of this compound solution to each well to achieve a final concentration of 1-5 nM (e.g., 1 nM).[8]

-

The final assay volume should be 50 µL.[8]

-

Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.[8] Protect from light.

-

Centrifuge the plate briefly to remove any bubbles.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 480 nm and emission at 535 nm).[8]

-

-

Data Analysis:

-

The polarization values are typically measured in millipolarization units (mP).

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound.

-

Flow Cytometry for Detection of Cell Surface HSP90

This protocol outlines a method to detect HSP90 on the surface of intact, non-permeabilized cells using the cell-impermeable this compound probe.

Detailed Protocol:

-

Cell Preparation:

-

Harvest cells of interest and prepare a single-cell suspension.

-

Wash the cells once with ice-cold PBS or Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Count the cells and resuspend them in cold staining buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

(Optional) To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

-

Add this compound to the cell suspension to a final concentration optimized for your cell type (a starting range of 10-100 nM is recommended). Include an unstained control and, if possible, a competition control (cells pre-incubated with excess unlabeled Geldanamycin).

-

Incubate the cells for 30-60 minutes on ice, protected from light.

-

Wash the cells two to three times with 2 mL of cold staining buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes between washes.

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-

(Optional) Just before analysis, add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.

-

Acquire data on a flow cytometer, collecting fluorescence signal in the FITC channel (typically excited by a 488 nm laser).

-

Analyze the data by first gating on the live, single-cell population. Then, quantify the mean fluorescence intensity (MFI) of the FITC signal to determine the level of cell surface HSP90.

-

Fluorescence Microscopy for Visualization of Cell Surface HSP90

This method allows for the direct visualization of HSP90 localization on the cell surface.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a petri dish or in a glass-bottom imaging dish and allow them to adhere overnight.

-

Gently wash the cells once with ice-cold PBS or Hank's Balanced Salt Solution (HBSS).

-

-

Staining:

-

Prepare a working solution of this compound in cold cell culture medium or HBSS (a starting range of 10-100 nM is recommended).

-

Add the this compound solution to the cells and incubate for 30-60 minutes at 4°C or on ice, protected from light. The low temperature minimizes endocytosis of the probe.

-

Gently wash the cells two to three times with cold PBS or HBSS to remove unbound probe.

-

-

Imaging:

-

For live-cell imaging, immediately add fresh cold medium or HBSS and proceed to the microscope.

-

For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium, preferably one containing a nuclear counterstain like DAPI.

-

Image the cells using a fluorescence microscope (e.g., confocal or widefield) with appropriate filter sets for FITC and DAPI.

-

Conclusion

This compound is a versatile and powerful tool for studying the HSP90 chaperone cycle. Its ability to specifically bind to the N-terminal ATP pocket of HSP90 allows for the robust and sensitive detection of HSP90-inhibitor interactions through fluorescence polarization assays. Furthermore, its cell-impermeable nature makes it an excellent probe for investigating the less-understood population of HSP90 present on the cell surface via flow cytometry and fluorescence microscopy. The detailed protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of HSP90 biology and in the development of novel HSP90-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Geldanamycin-FITC in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Geldanamycin-FITC (GA-FITC), a critical tool in the field of oncology research. We will delve into its mechanism of action, its diverse applications in studying cancer cells, and detailed protocols for its use. This document is intended to serve as a comprehensive resource for professionals engaged in cancer biology and the development of novel therapeutics targeting the Heat Shock Protein 90 (Hsp90) chaperone machinery.

Introduction: Hsp90 and the Advent of Geldanamycin

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability, maturation, and activity of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2][3] These client proteins include mutated kinases (e.g., BRAF, EGFR), transcription factors (e.g., mutant p53, HIF-1α), and other signaling molecules critical for all hallmarks of cancer.[4][5] This unique dependence of cancer cells on Hsp90 makes it a compelling target for therapeutic intervention.[6]

Geldanamycin (GA), a natural benzoquinone ansamycin antibiotic, was one of the first identified specific inhibitors of Hsp90.[1][7] It exerts its anti-cancer effects by binding to a specific pocket in the N-terminal domain of Hsp90, a site that normally binds ATP.[8] This competitive inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90's client oncoproteins.[1][8]

While Geldanamycin itself showed potent anti-cancer activity, its clinical development was hampered by poor solubility and significant hepatotoxicity.[7][8] This led to the development of numerous derivatives. To facilitate the study of Hsp90 and the screening for new, improved inhibitors, fluorescently labeled probes were created. This compound (GA-FITC) is such a probe, where Fluorescein Isothiocyanate (FITC) is conjugated to Geldanamycin. This fluorescent tag allows for the direct visualization and quantification of the Hsp90-inhibitor interaction, making GA-FITC an indispensable tool in cancer research.[9][10]

Mechanism of Action of this compound

The mechanism of GA-FITC mirrors that of its parent compound. The Geldanamycin moiety specifically targets the N-terminal ATP-binding pocket of Hsp90.

-

Binding to Hsp90: GA-FITC binds with high affinity to the N-terminal domain of Hsp90, occupying the same site as ATP.[8] This binding is characterized as a slow, tight interaction, which accounts for its high potency in cellular environments.[11]

-

Inhibition of ATPase Activity: The binding of GA-FITC prevents ATP from binding and being hydrolyzed, which is a critical step in the Hsp90 chaperone cycle.[1]

-

Client Protein Destabilization: Without a functioning chaperone cycle, Hsp90 client proteins cannot be properly folded or stabilized. They become targeted by the cell's quality control machinery.[1]

-

Proteasomal Degradation: The destabilized client proteins are poly-ubiquitinated by E3 ubiquitin ligases and subsequently degraded by the 26S proteasome.[8] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways that cancer cells rely on for survival and proliferation.[5]

A key feature of GA-FITC is that the conjugation to the bulky, polar FITC molecule renders it largely cell-membrane impermeable. This property is particularly advantageous for specifically studying and detecting Hsp90 that is present on the exterior surface of cancer cells, without affecting the intracellular Hsp90 pool.[10]

Applications in Cancer Research

GA-FITC is a versatile probe used in various assays to probe Hsp90 function and identify novel inhibitors.

-

Fluorescence Polarization (FP) Assays: This is a primary application of GA-FITC. FP assays are used in high-throughput screening to identify new compounds that bind to the Hsp90 N-terminal domain. The principle relies on the rotational speed of the fluorescent molecule. When GA-FITC is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Hsp90 protein, its rotation is slowed dramatically, leading to a high polarization signal. A test compound that competes with GA-FITC for the same binding site will displace it, causing a decrease in polarization. This change is directly proportional to the binding affinity of the test compound.[9][12]

-

Detection of Cell Surface Hsp90: Many cancer cells exhibit elevated levels of Hsp90 on their outer membrane compared to normal cells, where it plays roles in invasion and metastasis.[2] Because GA-FITC is membrane-impermeable, it can be used as a specific probe to label and quantify this extracellular Hsp90 population using techniques like flow cytometry and fluorescence microscopy.[9][10]

-

Characterization of Drug-Target Interactions: GA-FITC allows for the direct measurement of binding kinetics and affinity for Hsp90. This is crucial for the detailed biochemical characterization of new drug candidates.[11]

Quantitative Data

The following tables summarize key quantitative parameters related to Geldanamycin and its fluorescent derivatives in experimental settings.

| Compound | Parameter | Value | Target | Assay Method | Reference(s) |

| Geldanamycin | IC₅₀ | 60 nM | MDA-MB-231 Cell Proliferation | MTT Assay | [8] |

| Geldanamycin-Ferulic Acid Conjugate | IC₅₀ | 0.27 µM | MDA-MB-231 Cell Proliferation | MTT Assay | [12] |

| BODIPY-Geldanamycin (BDGA) | Kᵢ* | 10 nM | Purified Hsp90α | Fluorescence Anisotropy | [11] |

| BODIPY-Geldanamycin (BDGA) | Kd(app) | 4.6 nM (after 24h) | Purified Hsp90α | Fluorescence Anisotropy | [11] |

| [³H]17-AAG | Kd | 0.4 ± 0.1 µM | hHsp90α N-terminal Domain | Filter Binding Assay | [13] |

| Geldanamycin | IC₅₀ | 75 nM | c-Jun Expression | Not Specified |

Table 1: Binding Affinity and Inhibitory Concentrations of Geldanamycin and Derivatives.

| Application | Reagent | Typical Concentration | System | Reference(s) |

| Fluorescence Polarization Assay | This compound | 1 nM - 100 nM | Purified Hsp90 Protein | [9][14] |

| Fluorescence Polarization Assay | Hsp90 Protein | 32 nM - 60 nM | Purified Hsp90 Protein | [9] |

| In Vitro Cell Migration/Invasion | Geldanamycin | 5 nM - 80 nM | Mesothelioma Cell Lines | [15] |

| In Vitro Cell Proliferation | Geldanamycin | 10 nM - 50 nM | Thyroid Cancer Cell Lines | [16] |

Table 2: Typical Experimental Concentrations.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for Hsp90 Inhibitors

This protocol is adapted from methodologies described in the literature and is designed to screen for compounds that compete with GA-FITC for binding to Hsp90.[9][12]

Materials:

-

Recombinant human Hsp90α protein

-

This compound (GA-FITC)

-

FP Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL Bovine Serum Albumin (BSA), 0.01% NP-40 or Triton X-100.

-

Test compounds dissolved in DMSO.

-

Black, low-volume 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare Reagents:

-

Prepare a 2X working solution of Hsp90α in FP Assay Buffer (e.g., 100 nM for a final concentration of 50 nM).

-

Prepare a 2X working solution of GA-FITC in FP Assay Buffer (e.g., 20 nM for a final concentration of 10 nM).

-

Prepare serial dilutions of test compounds in DMSO, then dilute further in FP Assay Buffer to a 4X final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.[17]

-

-

Assay Setup (50 µL final volume):

-

Test Wells: Add 12.5 µL of 4X test compound solution.

-

Positive Control (No Inhibition): Add 12.5 µL of FP Assay Buffer containing the same percentage of DMSO as the test wells.

-

Negative Control (No Binding): Add 25 µL of FP Assay Buffer.

-

-

Add Hsp90:

-

To the Test and Positive Control wells, add 25 µL of the 2X Hsp90α working solution.

-

To the Negative Control wells, add 12.5 µL of FP Assay Buffer.

-

-

Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature, protected from light. This allows the test compound to reach binding equilibrium with Hsp90.

-

Add GA-FITC: Add 12.5 µL of the 2X GA-FITC working solution to all wells.

-

Final Incubation: Gently mix and incubate for at least 2 hours at room temperature (or overnight at 4°C for tight-binding inhibitors), protected from light.[9]

-

Measurement: Measure the fluorescence polarization (FP) signal using an appropriate plate reader (e.g., Excitation: 480-485 nm, Emission: 515-535 nm).[9]

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percentage of inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Flow Cytometry for Cell Surface Hsp90 Detection

This protocol outlines the use of GA-FITC to label and quantify Hsp90 on the surface of viable cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound (GA-FITC).

-

Flow Cytometry Buffer (PBS + 2% Fetal Bovine Serum + 1 mM EDTA).

-

Propidium Iodide (PI) or other viability dye to exclude dead cells.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells twice with ice-cold Flow Cytometry Buffer.

-

Cell Counting: Count the cells and resuspend them in ice-cold Flow Cytometry Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Labeling:

-

Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.

-

Add GA-FITC to the desired final concentration (e.g., 100-500 nM, requires optimization). For a negative control, use a tube with cells but no GA-FITC. For a competition control, pre-incubate cells with an excess of unlabeled Geldanamycin for 30 minutes before adding GA-FITC.

-

-

Incubation: Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light.

-

Washing: Wash the cells three times with 1 mL of ice-cold Flow Cytometry Buffer to remove unbound GA-FITC. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

-

Resuspension and Viability Staining: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Buffer. Add the viability dye (e.g., PI) just before analysis according to the manufacturer's instructions.

-

Data Acquisition: Analyze the samples on a flow cytometer. Acquire data from the FITC channel.

-

Data Analysis: Gate on the viable, single-cell population using forward scatter, side scatter, and the viability dye channel. Analyze the median fluorescence intensity (MFI) in the FITC channel for the GA-FITC-labeled cells compared to the controls.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Hsp90 cycle inhibition by this compound.

Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.

Caption: Workflow for detecting cell surface Hsp90 via flow cytometry.

Conclusion

This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of Hsp90 biology in cancer. Its ability to enable high-throughput screening for novel Hsp90 inhibitors, coupled with its utility in specifically detecting cell surface Hsp90, makes it an invaluable asset for both basic research and preclinical drug development. While the therapeutic use of Geldanamycin itself is limited, the assays and knowledge gained from using GA-FITC are instrumental in the ongoing quest to develop safer and more effective Hsp90-targeted therapies, a strategy that holds immense promise for treating a wide variety of human cancers.

References

- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geldanamycin and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Geldanamycin-FITC in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins. Geldanamycin, a benzoquinone ansamycin antibiotic, and its fluorescently-labeled conjugate, Geldanamycin-FITC, have emerged as valuable tools in the study of these diseases. By targeting Heat Shock Protein 90 (Hsp90), Geldanamycin modulates cellular protein quality control pathways, offering a potential therapeutic avenue and a powerful research probe. This technical guide provides a comprehensive overview of the applications of this compound in neurodegenerative disease models, focusing on its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: Hsp90 Inhibition and the Heat Shock Response

Geldanamycin exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, a highly conserved molecular chaperone.[1] This inhibition disrupts the chaperone's function, leading to the degradation of a wide array of "client" proteins, many of which are implicated in neurodegeneration.[2]

The inhibition of Hsp90 by Geldanamycin also triggers a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1).[3] Activated HSF1 translocates to the nucleus and induces the transcription of heat shock proteins (HSPs), including Hsp70 and Hsp40.[3][4] This upregulation of protective chaperones can aid in the refolding or degradation of misfolded proteins, thereby mitigating their toxic effects.[4][5]

Quantitative Data on the Effects of Geldanamycin

The efficacy of Geldanamycin in neurodegenerative disease models has been quantified in several studies. The following tables summarize key findings on its Hsp90 inhibitory activity and its impact on protein aggregation.

| Parameter | Value | Assay/Model | Reference |

| IC50 for Hsp90α | 60 nM | Fluorescence Polarization Assay | BPS Bioscience |

| IC50 for Hsp90β | 84 nM | Fluorescence Polarization Assay | BPS Bioscience |

| IC50 in Glioma Cell Lines | 0.4 - 3 nM | Cell Growth Inhibition Assay | [6] |

| IC50 in Breast Cancer Cell Lines | 2 - 20 nM | Cell Growth Inhibition Assay | [6] |

| IC50 in Small Cell Lung Cancer Lines | 50 - 100 nM | Cell Growth Inhibition Assay | [6] |

| IC50 in Ovarian Cancer Lines | 2000 nM | Cell Growth Inhibition Assay | [6] |

| IC50 in T-cell Leukemia Lines | 10 - 700 nM | Cell Growth Inhibition Assay | [6] |

Table 1: Hsp90 Inhibition by Geldanamycin

| Neurodegenerative Disease Model | Geldanamycin Concentration | Effect on Protein Aggregation | Reference |

| Huntington's Disease (COS-1 cells expressing EGFP-HD72Q) | 18 nM | Reduction of SDS-insoluble aggregates | [3][7] |

| 90 nM | Further reduction of aggregates | [3][7] | |

| 180 nM | Significant reduction of aggregates | [3][7] | |

| 360 nM | Strong inhibition of aggregate formation | [3][7] | |

| Parkinson's Disease (H4 neuroglioma cells) | 200 nM (pretreatment) | Prevention of α-synuclein aggregation | [5] |

| Alzheimer's Disease (Cell model of tauopathy) | Not specified | Accelerated degradation of misfolded tau | [8] |

Table 2: Effect of Geldanamycin on Protein Aggregation in Cellular Models

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its application.

Caption: this compound inhibits Hsp90, leading to client protein degradation and HSF1 activation.

Caption: A typical experimental workflow using this compound in neurodegenerative disease models.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a solid. Dissolve it in sterile, anhydrous DMSO to prepare a stock solution of 1-10 mM.[9] To aid dissolution, the tube can be warmed to 37°C and sonicated.[10]

-

Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.

Fluorescence Polarization (FP) Assay for Hsp90 Binding

This assay measures the binding of this compound to Hsp90 and can be used to screen for competitive inhibitors.

-

Assay Buffer: Prepare Buffer C: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, and 0.01% NP-40.[9]

-

Reaction Setup: In a 384-well microplate, add recombinant Hsp90 (e.g., 32 nM HsHsp90 or 60 nM PfHsp90) and the test compound at various concentrations.[9]

-

Probe Addition: Add this compound to a final concentration of 1 nM to each well.[9] The final assay volume should be 50 µL.[9]

-

Incubation: Incubate the plate overnight at 4°C.[9]

-

Measurement: Measure the fluorescence polarization using an appropriate plate reader with excitation at ~480 nm and emission at ~535 nm.[9]

Immunofluorescence Staining of Neuronal Cells

This protocol allows for the visualization of this compound localization and its effect on protein aggregates within cells.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) on sterile glass coverslips in a culture dish and allow them to adhere.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 100-500 nM) for the desired time (e.g., 6-24 hours).

-

Fixation: Gently wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Staining (Optional): If co-staining for a target protein (e.g., α-synuclein, tau), incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Staining (Optional): Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (Ex/Em ~495/519 nm) and other fluorophores used.

Western Blot Analysis of Protein Levels

This protocol is used to quantify changes in the levels of Hsp90 client proteins and heat shock proteins following Geldanamycin treatment.

-

Cell Lysis: After treatment with Geldanamycin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., α-synuclein, Hsp70, actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control like actin or GAPDH.

In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease

This protocol describes the administration of Geldanamycin in a mouse model of Parkinson's disease induced by MPTP.

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6) and induce Parkinsonism by administering MPTP according to an established protocol (e.g., subacute or chronic regimen).[11]

-

Geldanamycin Preparation: Dissolve Geldanamycin in a vehicle suitable for in vivo use, such as 10% DMSO in saline.[12]

-

Administration: Administer Geldanamycin via a suitable route, such as intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) injection. A neuroprotective dose of Geldanamycin in a mouse model of intracerebral hemorrhage was found to be 10 mg/kg via i.p. injection. For direct brain delivery, i.c.v. injection can be performed 24 hours prior to MPTP treatment.[10]

-

Post-treatment Monitoring: Monitor the animals for behavioral changes using tests such as the rotarod, open field, or pole test.

-

Tissue Analysis: At the end of the study, sacrifice the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase staining) and Western blot analysis of protein levels.

Conclusion

This compound is a multifaceted tool for researchers in the field of neurodegenerative diseases. Its ability to inhibit Hsp90 and modulate the cellular stress response provides a means to investigate the roles of protein folding and degradation in disease pathogenesis. The fluorescent FITC tag enables direct visualization of its cellular uptake and localization, making it particularly useful for imaging-based studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective application of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of neurodegenerative mechanisms and the development of novel therapeutic strategies. However, it is important to note that the clinical use of Geldanamycin itself is limited by its hepatotoxicity and poor solubility, leading to the development of safer analogs.[2]

References

- 1. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]

- 3. scispace.com [scispace.com]

- 4. Geldanamycin activates a heat shock response and inhibits huntingtin aggregation in a cell culture model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geldanamycin induces Hsp70 and prevents alpha-synuclein aggregation and toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular degradation of misfolded tau protein induced by geldanamycin is associated with activation of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Geldanamycin induces heat shock protein 70 and protects against MPTP-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Geldanamycin Reduced Brain Injury in Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

The Illuminating Advantage: A Technical Guide to Fluorescent Probes in HSP90 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) has emerged as a critical target in oncology and other therapeutic areas due to its central role in maintaining the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways. The development of potent and selective HSP90 inhibitors is a key focus of modern drug discovery. Fluorescent probes have become an indispensable tool in these efforts, offering significant advantages over traditional colorimetric and endpoint assays. This technical guide provides an in-depth exploration of the benefits of utilizing fluorescent probes for HSP90 inhibition studies, complete with detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in their quest for novel HSP90-targeted therapeutics.

Core Advantages of Fluorescent Probes in HSP90 Research